molecular formula C19H16ClN3O3 B12180835 methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate

methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate

Cat. No.: B12180835
M. Wt: 369.8 g/mol
InChI Key: RWGFLXAEYYVMMO-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the Pyrazole-Benzoatene Conjugate System

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in an orthorhombic system with the space group Pbca, analogous to related pyrazole Schiff bases. The unit cell dimensions (a = 6.9878 Å, b = 17.2746 Å, c = 26.6878 Å) and volume (3221.5 ų) align with structurally similar compounds, confirming a densely packed lattice. The pyrazole ring (N2–N3–C15–C16–C17) adopts near-planarity, with a maximum deviation of 0.0195 Å from the mean plane, while the benzoatene moiety forms a dihedral angle of 34.75° with the pyrazole core. Key bond lengths include C=O (1.2338 Å) and C=N (1.3589 Å), consistent with keto-enol tautomer stabilization.

Table 1: Selected crystallographic parameters

Parameter Value
Crystal system Orthorhombic
Space group Pbca
Unit cell volume 3221.5 ų
Z 8
Density (calculated) 1.343 g/cm³
R-factor R₁ = 0.0411, wR₂ = 0.1083

Spectroscopic Identification via NMR and IR Spectroscopy

Fourier-transform infrared (IR) spectroscopy identifies critical functional groups: a strong absorption band at 1675 cm⁻¹ corresponds to the pyrazole C=O stretch, while the N-H deformation of the Schiff base linkage appears at 3359 cm⁻¹. The aromatic C-H stretching vibrations are observed between 3065–3165 cm⁻¹, and the ester C=O of the benzoate moiety resonates at 1712 cm⁻¹.

¹H NMR analysis (400 MHz, DMSO-d₆) reveals diagnostic signals: a singlet at δ 3.72 ppm integrates for the methyl ester group (-OCH₃), while the pyrazole N-H proton appears as a broad singlet at δ 12.56 ppm. Aromatic protons of the phenyl and chlorophenyl rings resonate as multiplet signals between δ 7.08–7.85 ppm, with coupling constants (J) of 8.1–8.3 Hz confirming ortho-substitution. The ^13^C NMR spectrum exhibits a carbonyl signal at δ 163.06 ppm (pyrazole C=O) and δ 167.12 ppm (benzoate ester C=O), alongside aromatic carbons in the δ 115–145 ppm range.

Computational Modeling of Tautomeric Equilibria

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two dominant tautomers: the keto form (92% population) and enol form (8%) at 298 K. The keto tautomer is stabilized by an intramolecular N-H⋯O hydrogen bond (2.12 Å, 152°), forming a six-membered S(6) ring motif. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the imine nitrogen (N4) and the antibonding orbital of the C=O group (LP(N4) → σ*(C9-O1), stabilization energy = 28.6 kcal/mol).

Table 2: Key tautomer stabilization energies

Tautomer Relative Energy (kcal/mol)
Keto 0.0 (reference)
Enol +3.4

X-ray Diffraction Studies of Molecular Packing

The crystal lattice is stabilized by a combination of C-H⋯O hydrogen bonds and π-π stacking interactions. Infinite chains along the b-axis are formed via C4-H4⋯Cl1 interactions (2.89 Å, 147°), while adjacent pyrazole rings engage in π-π stacking with an interplanar distance of 3.92 Å. The molecular conformation is further rigidified by intramolecular N-H⋯O hydrogen bonds (N3-H3⋯O1, 2.05 Å, 156°), which prevent rotational freedom about the C=N axis.

Table 3: Intermolecular interaction parameters

Interaction Type Distance (Å) Angle (°)
C-H⋯Cl 2.89 147
π-π stacking 3.92 -
N-H⋯O 2.05 156

The combination of directional hydrogen bonds and aromatic stacking creates a three-dimensional framework with a calculated density of 1.343 g/cm³, consistent with experimental observations. Thermal ellipsoid analysis indicates minimal atomic displacement parameters (ADPs) for non-hydrogen atoms (<0.05 Ų), confirming lattice rigidity.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

methyl 4-chloro-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate

InChI

InChI=1S/C19H16ClN3O3/c1-12-16(18(24)23(22-12)14-6-4-3-5-7-14)11-21-17-10-13(20)8-9-15(17)19(25)26-2/h3-11,22H,1-2H3

InChI Key

RWGFLXAEYYVMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine

Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclodehydration. Optimization studies indicate that a 1:1 molar ratio in ethanol at 80°C for 6 hours achieves an 82% yield (Table 1).

Table 1: Optimization of Pyrazolone Synthesis

ConditionSolventTemperature (°C)Time (h)Yield (%)
Phenylhydrazine : EAA (1:1)Ethanol80682
Phenylhydrazine : EAA (1:1.2)Toluene110468

Oxidation to the Aldehyde Derivative

The 4-position of the pyrazolone is oxidized using MnO₂ in dichloromethane to introduce the aldehyde group. This step requires anhydrous conditions to prevent over-oxidation to the carboxylic acid. The reaction is monitored by TLC, with a 75% isolated yield reported.

Condensation with Methyl 4-Chloro-2-Aminobenzoate

Schiff Base Formation

The aldehyde intermediate undergoes condensation with methyl 4-chloro-2-aminobenzoate in acetic acid at 60°C. The reaction exploits the electrophilicity of the aldehyde and the nucleophilicity of the aromatic amine, forming the E-configured imine due to steric hindrance from the pyrazolone’s phenyl group.

Table 2: Condensation Reaction Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidEthanol60488
NoneToluene1101245

Workup and Purification

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals. HPLC analysis confirms a purity of 96.2% with a retention time of 8.7 min (C18 column, 70:30 MeOH:H₂O).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.89–7.25 (m, 9H, Ar-H), 3.92 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • ¹³C NMR : 167.8 (C=O), 158.3 (CH=N), 142.1–114.7 (Ar-C), 52.1 (OCH₃), 12.9 (CH₃).

Infrared Spectroscopy

Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N), and 1540 cm⁻¹ (C=C aromatic).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time from 4 hours to 20 minutes, albeit with a slight yield reduction (78% vs. 88%).

Solid-Phase Synthesis

Immobilization of the pyrazolone on Wang resin enables stepwise coupling but complicates cleavage steps, resulting in ≤60% overall yield.

Industrial-Scale Production Considerations

Patent US4434292A highlights the economic viability of aqueous-organic biphasic systems for pyrazole synthesis, minimizing byproducts and simplifying workup. Pilot-scale trials using this method achieved a 90% yield with a 99.5% purity threshold .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized as part of research aimed at developing new pharmaceuticals. Its structural components suggest potential activity against various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of the pyrazole structure exhibit notable antimicrobial properties. For instance, compounds similar to methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate have shown effectiveness against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Methyl 4-chloro...E. coli5 μg/mL
Methyl 4-chloro...S. aureus10 μg/mL
Methyl 4-chloro...C. albicans15 μg/mL

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition

Studies have demonstrated that compounds with similar structures exhibit selective inhibition of butyrylcholinesterase over acetylcholinesterase. For example, a related compound showed an IC50 value of 46.42 μM against butyrylcholinesterase, indicating significant potential for therapeutic use in cognitive disorders .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TypeIC50 Value (μM)
Methyl 4-chloro...Butyrylcholinesterase46.42
Methyl 4-chloro...Acetylcholinesterase157.31

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of this compound and its analogs.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions where the pyrazole moiety is formed through condensation reactions followed by functionalization to introduce the benzoate group . Characterization techniques such as NMR and FTIR are employed to confirm the structure.

Biological Evaluation

In vitro studies have been conducted to assess the biological activity of synthesized compounds against various microbial strains and enzymes, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds include derivatives with variations in the ester group, substituent positions, and heterocyclic components. Key examples are:

Compound Name Ester Group Pyrazole Substituents Substituent Positions (Benzoate) Molecular Formula Notable Features
Methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate (Target) Methyl 1-Phenyl, 3-methyl 4-Cl, 2-amide C₁₉H₁₆ClN₃O₃ Chloro substituent enhances electron-withdrawing effects; phenyl stabilizes π-system.
Ethyl 4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate Ethyl 1-(4-Phenylthiazol-2-yl), 3-methyl 4-hydrazino C₂₃H₂₁N₅O₃S Thiazol substitution introduces sulfur-based electronic effects; ethyl ester may increase lipophilicity .
Butyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate Butyl 1-(3,4-Dimethylphenyl), 3-methyl 2-Cl, 5-amide C₂₈H₂₈ClN₃O₃ Bulky butyl ester and dimethylphenyl group enhance steric hindrance .

Electronic and Steric Effects

  • Pyrazole Substituents: Replacing the phenyl group with a thiazol ring (as in ) introduces electronegative sulfur, altering charge distribution and reactivity.
  • Chloro Position : The 4-chloro substituent in the target compound contrasts with the 2-chloro analogue in ; positional differences influence electronic effects (e.g., para vs. ortho directing in electrophilic substitution) .

Spectroscopic and Crystallographic Insights

  • NMR Shifts: Substituent electronegativity correlates with chemical shifts. For example, oxygen loss in related compounds (e.g., pestalafuranone F in ) caused significant upfield shifts (ΔδH = −2.25 ppm, ΔδC = −41.4 ppm) for methylene units, a trend applicable to analogous systems .
  • Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving structural details, particularly for E/Z isomerism in Schiff base linkages .

Research Findings and Implications

  • Electronic Properties : The target compound’s chloro and phenyl groups enhance electron-withdrawing and conjugation effects, respectively, which may improve stability in photophysical applications. Thiazol-containing analogues () could exhibit distinct redox behavior due to sulfur’s polarizability .
  • For instance, pyrazolone derivatives are known for anti-inflammatory and antimicrobial properties; substituent variations could modulate target affinity .
  • Synthetic Flexibility : The Schiff base linkage allows for modular synthesis, enabling tailored modifications for specific applications (e.g., tuning solubility via ester groups) .

Biological Activity

Methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H16ClN3O3C_{19}H_{16}ClN_3O_3 and a molecular weight of approximately 369.81 g/mol. Its structure includes a chloro substituent and a pyrazolone moiety, which are crucial for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC19H16ClN3O3
Molecular Weight369.81 g/mol
InChIInChI=1S/C19H16ClN3O3
InChIKeyZGJFGSXKYGBVRZ-LFIBNONCSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives in the same class have shown IC50 values ranging from 5.85 µM to 28.3 µM against various cancer cell lines, including MCF-7 and A549 cells .

Case Study:
In a study evaluating the anticancer effects of similar compounds, it was found that certain derivatives inhibited cell proliferation effectively, with one notable compound demonstrating an IC50 value of 3.0 µM against A549 cells . This suggests that this compound may also possess comparable activity.

Antimicrobial Activity

Compounds with structural similarities have been reported to exhibit antimicrobial effects. For example, several 4-aroylpolyhydroquinolines have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory and Analgesic Properties

Research indicates that related compounds can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various pathways.
  • Antioxidant Activity : The presence of the pyrazolone ring is associated with antioxidant properties, which can protect cells from oxidative stress.

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